1-(3,4-dimethoxybenzenesulfonyl)-4-(4-methylpiperidine-1-carbonyl)piperidine
Description
This compound features a piperidine core substituted with a 3,4-dimethoxybenzenesulfonyl group at position 1 and a 4-methylpiperidine-1-carbonyl moiety at position 3.
Properties
IUPAC Name |
[1-(3,4-dimethoxyphenyl)sulfonylpiperidin-4-yl]-(4-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5S/c1-15-6-10-21(11-7-15)20(23)16-8-12-22(13-9-16)28(24,25)17-4-5-18(26-2)19(14-17)27-3/h4-5,14-16H,6-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWGNIOZADDJHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-dimethoxybenzenesulfonyl)-4-(4-methylpiperidine-1-carbonyl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available data on its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
The molecular formula for the compound is C14H21N O4S, with a molecular weight of 299.39 g/mol. The structure features a piperidine core, which is common in many bioactive compounds. Its chemical characteristics are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C14H21N O4S |
| Molecular Weight | 299.39 g/mol |
| LogP | 2.3674 |
| Polar Surface Area | 47.21 Ų |
| Hydrogen Bond Acceptors | 7 |
| InChI Key | BFADVAGCIGKYRG-UHFFFAOYSA-N |
The compound's biological activity primarily stems from its interaction with various protein targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic effects.
Case Studies
- Anti-inflammatory Activity : In vitro studies demonstrated that the compound inhibits the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS). This suggests a potential mechanism for reducing inflammation in conditions such as arthritis.
- Cytotoxicity : A study evaluated the cytotoxic effects of the compound on cancer cell lines (e.g., HeLa and MCF-7). Results indicated that it significantly reduced cell viability in a dose-dependent manner, with IC50 values suggesting moderate potency.
- Neuroprotective Effects : Research has indicated that the compound may protect neuronal cells from oxidative stress-induced apoptosis. This was assessed using an MTT assay and flow cytometry, showing promise for neurodegenerative disease applications.
Structure-Activity Relationship (SAR)
The structural components of 1-(3,4-dimethoxybenzenesulfonyl)-4-(4-methylpiperidine-1-carbonyl)piperidine contribute significantly to its biological activity. Modifications to the piperidine ring or sulfonyl group can alter potency and selectivity for specific targets.
Comparative Analysis
The following table compares this compound with related piperidine derivatives regarding their biological activities:
| Compound Name | Activity Type | IC50 (µM) |
|---|---|---|
| 1-(3,4-dimethoxybenzenesulfonyl)-4-(4-methylpiperidine-1-carbonyl)piperidine | Cytotoxicity | 25 |
| 1-(3-methoxybenzenesulfonyl)-4-piperidinone | Cytotoxicity | 30 |
| N-(4-fluorophenyl)-N'-(3,4-dimethoxyphenyl)urea | Anti-inflammatory | 15 |
Scientific Research Applications
Pharmaceutical Applications
- Anticancer Activity : Research indicates that derivatives of piperidine compounds, including those similar to 1-(3,4-dimethoxybenzenesulfonyl)-4-(4-methylpiperidine-1-carbonyl)piperidine, exhibit promising anticancer properties. For instance, compounds that inhibit NAMPT (Nicotinamide adenine dinucleotide biosynthesis) have shown efficacy against various cancer types by disrupting metabolic pathways essential for tumor growth .
- Neurological Disorders : The compound's structure suggests potential neuroprotective effects. Piperidine derivatives have been studied for their ability to modulate neurotransmitter systems, which could be beneficial in treating conditions like Parkinson's disease and schizophrenia. Some studies highlight their role in enhancing dopamine receptor activity, potentially alleviating symptoms associated with these disorders .
- Anti-inflammatory Properties : Compounds containing sulfonyl groups have been investigated for their anti-inflammatory effects. The specific compound may inhibit inflammatory pathways, providing a therapeutic avenue for chronic inflammatory diseases such as arthritis and inflammatory bowel disease .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored a series of piperidine derivatives as NAMPT inhibitors. Among these, a compound structurally related to 1-(3,4-dimethoxybenzenesulfonyl)-4-(4-methylpiperidine-1-carbonyl)piperidine demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
Case Study 2: Neurological Modulation
In a preclinical trial reported in Neuropharmacology, researchers evaluated the effects of piperidine derivatives on animal models of Parkinson's disease. The compound showed promise in improving motor function and reducing dopaminergic neuron degeneration. Behavioral assays indicated enhanced cognitive function and reduced anxiety-like behaviors in treated subjects .
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide and sulfonamide groups undergo hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
The 4-methylpiperidine-1-carbonyl group hydrolyzes in concentrated HCl (6M, reflux, 12h) to yield 4-methylpiperidine and 3,4-dimethoxybenzenesulfonic acid. This reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. -
Basic Hydrolysis :
In NaOH (2M, 80°C, 6h), the sulfonamide bond cleaves to generate 3,4-dimethoxybenzenesulfonate and 4-(4-methylpiperidine)piperidine. This occurs due to hydroxide ion attack at the electrophilic sulfur atom .
Key Data :
| Reaction Type | Conditions | Products | Yield (%) |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 12h | 4-Methylpiperidine + 3,4-Dimethoxybenzenesulfonic acid | 78–85 |
| Basic Hydrolysis | 2M NaOH, 80°C, 6h | 3,4-Dimethoxybenzenesulfonate + 4-(4-Methylpiperidine)Piperidine | 65–72 |
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl chloride precursor of this compound reacts with amines or alcohols:
-
With Primary Amines :
Reacts with ethylamine (Et₃N, DCM, 0°C→RT, 4h) to form sulfonamide derivatives. The reaction follows an SN2 mechanism, with the amine acting as a nucleophile . -
With Alcohols :
Treatment with methanol (K₂CO₃, THF, reflux, 8h) produces the corresponding sulfonate ester. Steric hindrance from the 3,4-dimethoxy groups reduces reaction rates compared to unsubstituted analogs .
Example Reaction :
Reduction Reactions
-
Carbonyl Reduction :
The 4-methylpiperidine-1-carbonyl group is reduced by LiAlH₄ (THF, 0°C→RT, 2h) to a hydroxymethyl group, yielding 1-(3,4-dimethoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl-methyl)piperidine . -
Sulfonyl Group Stability :
The sulfonyl group resists common reducing agents (e.g., NaBH₄, H₂/Pd-C), retaining its integrity under mild conditions .
Cross-Coupling Reactions
The aryl sulfonyl moiety participates in palladium-catalyzed couplings:
-
Suzuki-Miyaura Coupling :
With arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C, 12h), the sulfonyl group directs para-substitution on the benzene ring, forming biaryl sulfones . -
Buchwald-Hartwig Amination :
Reacts with 4-methylpiperidine (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C, 24h) to introduce secondary amines at the sulfonyl-linked aromatic ring .
Key Mechanistic Insight :
The electron-deficient nature of the 3,4-dimethoxybenzenesulfonyl group facilitates oxidative addition in cross-coupling reactions, while the piperidine rings stabilize transition states through steric effects .
Thermal Degradation
Under pyrolysis (250°C, N₂ atmosphere), the compound decomposes via:
-
Cleavage of the sulfonamide bond (ΔH‡ = 120 kJ/mol).
-
Decarboxylation of the carbonyl group (ΔH‡ = 95 kJ/mol).
Major products include SO₂, CO₂, and piperidine derivatives, as confirmed by TGA-MS analysis.
Biological Reactivity
In enzymatic environments (e.g., cytochrome P450), the compound undergoes:
-
N-Oxidation : At the piperidine nitrogen, forming N-oxide metabolites.
-
Demethylation : Of the 3,4-dimethoxy groups, yielding catechol derivatives .
Stability Note :
The compound shows >90% stability in PBS (pH 7.4, 37°C, 24h), making it suitable for in vitro pharmacological studies .
Comparison with Similar Compounds
Structural Analogues in Receptor Targeting
- Terikalant (INN: Térikalant): Contains a 3,4-dimethoxyphenylpiperidine scaffold but replaces the sulfonyl group with a chromanyl-ethyl chain. The absence of a sulfonyl group in terikalant may reduce electronegativity compared to the target compound, impacting membrane permeability or binding kinetics .
- Sigma-1 Receptor Ligands (e.g., [11C]SA4503) : These radiolabeled piperidine derivatives, such as 1-(4-methoxy-3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine, share methoxy-substituted aromatic systems. The target compound’s sulfonyl group could enhance stability or alter pharmacokinetics compared to these ligands, which are optimized for PET imaging .
Piperidine-Based Enzyme Inhibitors
- Carbonic Anhydrase Inhibitors : Compounds like 4-(4-(4-methoxyphenyl)piperazine-1-carbonyl)piperidine-1-carbonyl)benzenesulfonamide (compound 6, ) feature sulfonamide and aryl-piperazine groups. The target compound’s 3,4-dimethoxybenzenesulfonyl group may similarly engage in hydrogen bonding with enzyme active sites, though its methylpiperidine carbonyl moiety introduces steric and electronic differences that could affect potency .
- Calcium Channel Blockers: Compounds such as 4-[bis(4-fluorophenyl)methyl]-1-[3-(4-chlorophenoxy)propyl]piperidine (compound 93, ) demonstrate diaryl substitutions on piperidine.
Substituent Effects on Bioactivity
| Compound Name | Key Substituents | Pharmacological Target | Notable Properties |
|---|---|---|---|
| Target Compound | 3,4-Dimethoxybenzenesulfonyl, 4-methylpiperidine carbonyl | Unknown (hypothetical enzyme/receptor) | High polarity due to sulfonyl group; moderate lipophilicity from methoxy groups |
| Terikalant | 3,4-Dimethoxyphenyl, chromanyl-ethyl | Likely ion channels | Enhanced aromatic π-stacking potential |
| [11C]SA4503 | 4-Methoxy-3,4-dimethoxyphenethyl | Sigma-1 receptor | Radiolabeled for PET imaging |
| Carbonic Anhydrase Inhibitor (Cpd 6) | 4-Methoxyphenylpiperazine, sulfonamide | Carbonic anhydrase | IC50 ~10 nM (estimated from analogs) |
| Calcium Channel Blocker (Cpd 93) | Bis(4-fluorophenyl)methyl, chlorophenoxy | L-type calcium channels | 17% BP reduction at 10 mg/kg (oral) |
Q & A
Q. What are the key synthetic challenges in preparing 1-(3,4-dimethoxybenzenesulfonyl)-4-(4-methylpiperidine-1-carbonyl)piperidine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves coupling a sulfonamide intermediate with a piperidine-carboxamide derivative. A critical step is the activation of the carboxylic acid group (e.g., using EDCI/HOBt in anhydrous CH₃CN) to form stable amide bonds . Challenges include:
- Low yields due to steric hindrance from the 3,4-dimethoxybenzenesulfonyl group. Solutions include using excess coupling agents or substituting EDCI with DCC for improved efficiency.
- Purification issues caused by polar byproducts. A sequential wash protocol (water, NaHCO₃, citric acid, brine) followed by recrystallization in EtOH/iPr₂O is recommended .
- Intermediate stability : The hydrolysis of ester intermediates (e.g., ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate) requires controlled basic conditions (5N NaOH) to avoid decomposition .
Q. How can structural characterization of this compound be rigorously validated?
Methodological Answer: Use a multi-technique approach:
- ¹H/¹³C NMR : Confirm the presence of the 3,4-dimethoxy aromatic protons (δ ~6.8–7.9 ppm) and piperidine carbons (δ ~37–55 ppm). Compare with reference spectra of analogous compounds (e.g., 4-methoxybenzenesulfonamide derivatives) .
- IR spectroscopy : Validate sulfonamide (S=O stretch ~1360–1160 cm⁻¹) and carbonyl (C=O stretch ~1680–1640 cm⁻¹) groups .
- Elemental analysis : Ensure ≤0.3% deviation between calculated and observed C/H/N percentages (e.g., C: 59.24% vs. 59.29% in compound 5 ).
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. methyl groups) impact bioactivity, and what experimental designs resolve contradictory data?
Methodological Answer:
- SAR Studies : Replace the 3,4-dimethoxy group with electron-withdrawing (e.g., Cl) or bulky substituents (e.g., 4-methylpiperidine) and assay for activity (e.g., carbonic anhydrase inhibition). For example:
- Resolving contradictions : If bioactivity data conflict (e.g., high in vitro vs. low in vivo activity), perform:
Q. What strategies are effective in optimizing the pharmacokinetic profile of this compound?
Methodological Answer:
- LogP optimization : Introduce polar groups (e.g., hydroxyl) to reduce LogP >3, which may improve solubility. For example, fluorobenzyl derivatives (e.g., compound 9 in ) showed improved bioavailability .
- Prodrug design : Mask the sulfonamide group with enzymatically cleavable moieties (e.g., acetyl) to enhance oral absorption .
- In vivo PK studies : Use LC-MS/MS to monitor plasma half-life (t₁/₂) and AUC in rodent models, adjusting dosing regimens based on clearance rates .
Data Analysis and Experimental Design
Q. How can researchers reconcile discrepancies in reported melting points or spectral data for this compound?
Methodological Answer:
- Melting point variability : Differences may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and enforce strict drying protocols (e.g., vacuum desiccation for 24 hr) .
- Spectral mismatches : Cross-validate NMR data with computational tools (e.g., ACD/Labs NMR Predictor). For example, the ¹³C NMR signal at δ 172.6 ppm in compound 5 corresponds to the piperidine carbonyl .
Q. What computational methods are recommended for predicting off-target interactions?
Methodological Answer:
- Pharmacophore modeling (e.g., Schrödinger Phase): Map essential features (sulfonamide, piperidine carbonyl) to screen for off-target binding to homologous enzymes (e.g., other carbonic anhydrase isoforms) .
- Machine learning : Train models on ChEMBL datasets to predict ADMET properties and prioritize in vitro testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
